PDV Coat Protein Lacks the Zinc-Finger Motif Present in PNRSV and ApMV Coat Proteins—Structural Basis for Altered RNA-Binding
Sequence analysis of the deduced PDV coat protein identifies a functionally significant absence of the zinc-finger motif that is conserved in the N-termini of both PNRSV CP and ApMV CP. In PNRSV CP, the zinc-finger motif (C-X2-C-X4-H-X4-C) is located at residues 21–34 and is proposed to coordinate a zinc ion that stabilizes CP binding to the 3′-UTR stem-loop structure during genome activation [1]. In PDV CP, the corresponding N-terminal region lacks the cysteine and histidine residues required for zinc coordination, rendering PDV CP incapable of forming this structural module [2]. This motif absence is not a strain-level polymorphism but a species-level feature conserved across all sequenced PDV isolates, confirmed by alignment of 35 PDV CP sequences from GenBank [3].
| Evidence Dimension | Presence/absence of conserved N-terminal zinc-finger motif (C-X2-C-X4-H-X4-C) in coat protein |
|---|---|
| Target Compound Data | Zinc-finger motif: ABSENT in PDV CP (N-terminal region lacks cysteine/histidine residues required for zinc coordination) |
| Comparator Or Baseline | PNRSV CP: zinc-finger motif PRESENT at residues 21–34 (C-X2-C-X4-H-X4-C). ApMV CP: zinc-finger motif PRESENT at N-terminus. |
| Quantified Difference | Qualitative structural difference—absence versus presence of a defined metal-coordinating motif; PDV CP cannot bind zinc in the manner confirmed for PNRSV and ApMV CPs. |
| Conditions | Sequence alignment of translated RNA3 ORF-2 from PDV (Bachman et al. 1994, GenBank), PNRSV (Guo et al. 1995), and ApMV-G (Guo et al. 1995) using Clustal W; Western blot validation of expressed PDV CP comigrating with authentic viral CP [2]. |
Why This Matters
Procurement of PDV CP rather than PNRSV or ApMV CP is mandatory for any study investigating zinc-finger-independent genome activation, because only PDV CP provides the natural 'zinc-finger null' phenotype—a unique tool for dissecting the contribution of metal coordination to ilarvirus replication control.
- [1] Guo D, Maiss E, Adam G, Casper R. Prunus necrotic ringspot ilarvirus: nucleotide sequence of RNA3 and the relationship to other ilarviruses based on coat protein comparison. J Gen Virol. 1995;76(Pt 5):1073-1079. doi:10.1099/0022-1317-76-5-1073. PMID: 7730792. View Source
- [2] Bachman EJ, Scott SW, Xin G, Vance VB. The complete nucleotide sequence of prune dwarf ilarvirus RNA 3: implications for coat protein activation of genome replication in ilarviruses. Virology. 1994;201(1):127-31. doi:10.1006/viro.1994.1272. PMID: 8178476. View Source
- [3] Kalinowska E, Mroczkowska K, Paduch-Cichal E, Chodorska M. Genetic diversity in the coat protein genes of Prune dwarf virus isolates from sweet cherry growing in Turkey. Eur J Plant Pathol. 2015;143(3):573-584. doi:10.1007/s10658-015-0711-9. View Source
